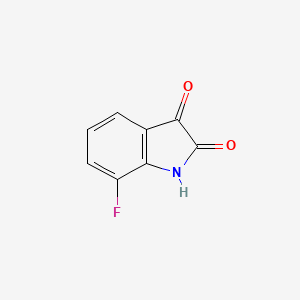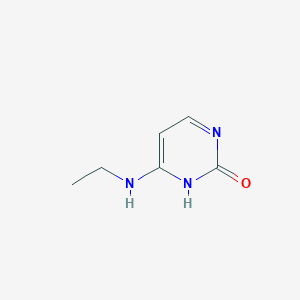![molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phényltétrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5](/img/structure/B1297035.png)
5-Benzyl-2-phényltétrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
The compound “5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a five-membered aromatic heterocycle . Pyrroles have 5 p orbitals and six pi electrons contributing to their aromaticity . Each carbon in a pyrrole contributes one p orbital and pi electron. The nitrogen in a pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structure of pyrroles, which are five-membered rings with alternating single and double bonds, and a nitrogen atom .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, as a pyrrole, it would be expected to have the characteristic aromatic stability of pyrroles .Applications De Recherche Scientifique
Matériaux optoélectroniques
Ce composé est une structure centrale dans de nombreux composés utilisés comme matériaux optoélectroniques . Ses dérivés sont essentiels au développement de dispositifs qui convertissent les signaux électriques en signaux photoniques et vice versa, tels que les diodes électroluminescentes (LED), les cellules photovoltaïques et les diodes laser. La structure électronique unique de ce composé permet un transfert d'énergie efficace, ce qui le rend précieux dans ce domaine.
Pigments
Des dérivés de la 5-Benzyl-2-phényltétrahydropyrrolo[3,4-c]pyrrole-1,3-dione sont utilisés comme pigments à diverses fins . Ces pigments sont appréciés pour leur stabilité et leur intensité de couleur, qui sont des qualités essentielles pour des peintures et des revêtements durables et vibrants.
Activité biologique
La structure bicyclique pyrrolopyrrole est connue pour une variété d'activités biologiques . La recherche a montré qu'elle peut être utilisée pour développer de nouveaux médicaments ayant des propriétés antibactériennes, antifongiques ou antivirales potentielles. Ses dérivés sont étudiés pour leur efficacité dans le traitement de diverses maladies et affections.
Inhibiteurs de la méthyltransférase protéique
Certains dérivés de ce composé ont été identifiés comme des inhibiteurs des méthyltransférases protéiques . Ces enzymes sont essentielles à la régulation de l'expression des gènes, et leur inhibition peut être une stratégie pour traiter le cancer et d'autres maladies où l'expression des gènes est perturbée.
Inhibiteurs de la glycosyltransférase
Les glycosyltransférases sont des enzymes qui jouent un rôle dans la biosynthèse des glycoprotéines et des glycolipides. Des dérivés de la 5-Benzyl-2-phényltétrahydropyrrolo[3,4-c]pyrrole-1,3-dione se sont avérés inhiber ces enzymes, ce qui pourrait conduire à de nouveaux traitements pour les troubles liés au traitement des glucides .
Agonistes du récepteur 5-HT de la sérotonine
Les dérivés de ce composé sont également explorés comme agonistes pour divers récepteurs 5-HT de la sérotonine . Ces récepteurs sont impliqués dans de nombreux processus physiologiques, notamment l'humeur, l'appétit et la cognition. La modulation de ces récepteurs peut avoir des effets thérapeutiques pour des affections telles que la dépression, l'anxiété et la migraine.
Antagonistes de l'intégrine VLA-4
L'intégrine VLA-4 est une protéine qui joue un rôle important dans les réponses immunitaires. Des dérivés de la 5-Benzyl-2-phényltétrahydropyrrolo[3,4-c]pyrrole-1,3-dione ont été étudiés comme antagonistes de cette intégrine, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires et de certains types de cancer .
Analogues structuraux des fluoroquinolones antibactériennes
La recherche a montré que ce composé peut servir d'analogue structural pour les fluoroquinolones antibactériennes . Il s'agit d'une classe d'antibiotiques utilisés pour traiter une variété d'infections bactériennes. En imitant leur structure, de nouveaux antibiotiques potentiellement plus efficaces peuvent être développés.
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit protein methyltransferases and glycosyltransferases, which are crucial for post-translational modifications of proteins . Additionally, it acts as an agonist for certain serotonin receptors and an antagonist for integrin VLA-4, highlighting its potential in modulating cellular signaling pathways .
Cellular Effects
The effects of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits protein methyltransferases by binding to their active sites, preventing the methylation of target proteins . Additionally, it activates serotonin receptors by mimicking the natural ligand, thereby modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as modulation of cellular signaling pathways and metabolic processes . At high doses, it may induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .
Metabolic Pathways
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, resulting in altered glucose metabolism . Additionally, it affects the tricarboxylic acid cycle by modulating the activity of specific enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, and it binds to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cellular compartments and its interactions with binding proteins .
Subcellular Localization
The subcellular localization of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is crucial for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, it may be targeted to the mitochondria, where it affects metabolic processes and energy production .
Propriétés
IUPAC Name |
2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUQRVKTQVBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326730 | |
| Record name | NSC612200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93102-03-5 | |
| Record name | NSC612200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


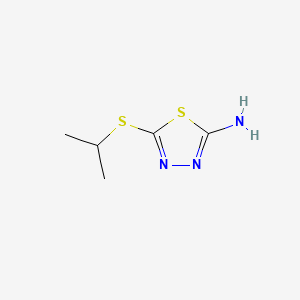
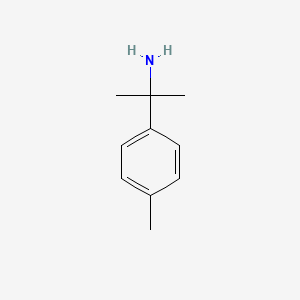
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

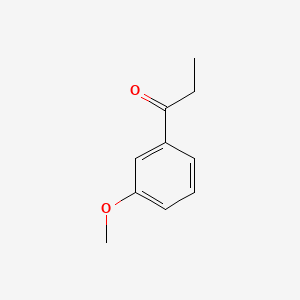
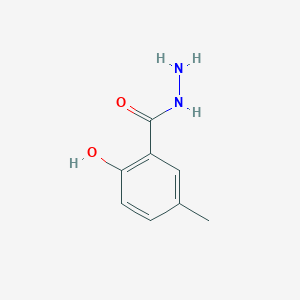
![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)
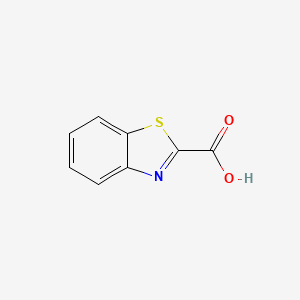
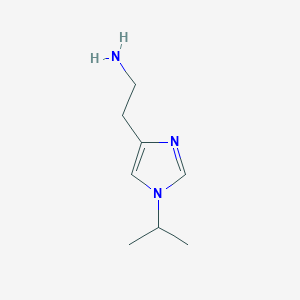
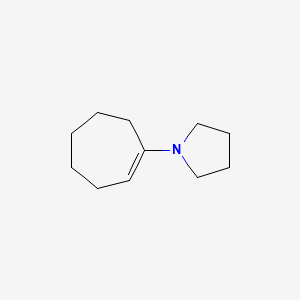
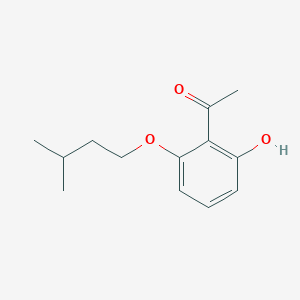
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
